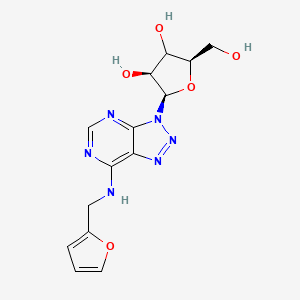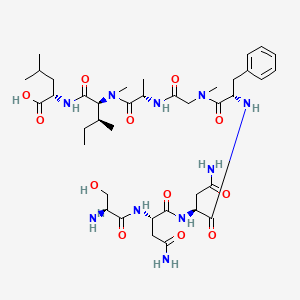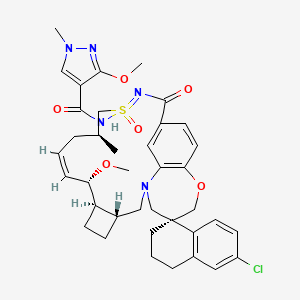
8-Azakinetin riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azakinetin riboside is a derivative of kinetin riboside, a purine derivative known for its role in modulating cellular redox status.
Preparation Methods
This modification enhances its ability to form polar interactions, which is crucial for its biological activity . The preparation method typically involves the following steps:
Starting Material: Kinetin riboside.
Reaction Conditions:
Industrial Production: The industrial production of 8-azakinetin riboside follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
8-Azakinetin riboside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound.
Scientific Research Applications
8-Azakinetin riboside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of nitrogen substitution in purine derivatives.
Industry: The compound’s cytotoxic activity makes it a candidate for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 8-azakinetin riboside involves its interaction with molecular targets such as adenine phosphoribosyltransferase and adenosine receptors. These interactions lead to the modulation of cellular redox status, inducing oxidative stress and apoptosis in cancer cells . The compound’s ability to form additional polar interactions due to the extra nitrogen atom enhances its efficacy .
Comparison with Similar Compounds
8-Azakinetin riboside is compared with other similar compounds like kinetin riboside and 7-deaza kinetin riboside:
Kinetin Riboside: Both compounds modulate cellular redox status, but this compound has enhanced polar interactions due to the additional nitrogen atom.
7-Deaza Kinetin Riboside: This compound also affects redox status but lacks the additional nitrogen atom, making this compound more effective in certain applications.
Properties
Molecular Formula |
C14H16N6O5 |
|---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[7-(furan-2-ylmethylamino)triazolo[4,5-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H16N6O5/c21-5-8-10(22)11(23)14(25-8)20-13-9(18-19-20)12(16-6-17-13)15-4-7-2-1-3-24-7/h1-3,6,8,10-11,14,21-23H,4-5H2,(H,15,16,17)/t8-,10?,11+,14-/m1/s1 |
InChI Key |
NNHFYOUUDDBUOE-PODXTCKDSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)


![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
